Hdac1/cdk7-IN-1

Description

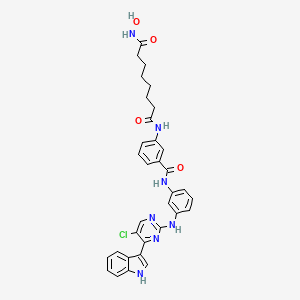

Structure

2D Structure

Properties

Molecular Formula |

C33H32ClN7O4 |

|---|---|

Molecular Weight |

626.1 g/mol |

IUPAC Name |

N-[3-[[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C33H32ClN7O4/c34-27-20-36-33(40-31(27)26-19-35-28-14-6-5-13-25(26)28)39-24-12-8-11-23(18-24)38-32(44)21-9-7-10-22(17-21)37-29(42)15-3-1-2-4-16-30(43)41-45/h5-14,17-20,35,45H,1-4,15-16H2,(H,37,42)(H,38,44)(H,41,43)(H,36,39,40) |

InChI Key |

RVCYQLGPRQTUAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)NC4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)NC(=O)CCCCCCC(=O)NO |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Hdac1/cdk7 in 1 Target Engagement

Elucidation of Hdac1/cdk7-IN-1 Binding and Inhibitory Activity on Histone Deacetylase 1 (HDAC1)

HDAC1 is a crucial enzyme that regulates gene expression by removing acetyl groups from histone and non-histone proteins, often as a component of larger protein complexes. nih.govembopress.org Its inhibition is a key strategy in cancer therapy.

In Vitro Enzyme Inhibition Kinetics of this compound on Recombinant HDAC1

Biochemical assays using recombinant human HDAC1 have been performed to quantify the direct inhibitory effect of this compound. These in vitro studies are fundamental for determining the intrinsic potency of a compound against its purified enzyme target. bpsbioscience.com For this compound, the half-maximal inhibitory concentration (IC50) against HDAC1 was determined to be 248 nM. medchemexpress.commedchemexpress.comimmunomart.com This demonstrates a potent direct inhibitory activity on the HDAC1 enzyme in a cell-free system.

Cellular Target Engagement and Occupancy of this compound on Endogenous HDAC1 Complexes

Confirming that a compound binds to its intended target within a cellular environment is a critical step in inhibitor profiling. nih.gov HDACs, including HDAC1, function within large, cell type-specific multiprotein complexes, which can influence inhibitor binding. nih.govtandfonline.com Advanced technologies like the Cellular Thermal Shift Assay (CETSA) and NanoBRET are used to measure the physical engagement of inhibitors with endogenous proteins in intact cells. nih.gov These assays quantify the change in a protein's thermal stability upon ligand binding, providing direct evidence of target interaction. nih.gov

While these methods are established for profiling HDAC1 inhibitors, specific studies detailing the cellular target engagement and occupancy values for this compound on endogenous HDAC1 complexes are not described in the available literature. However, the functional consequence of HDAC1 inhibition is the hyperacetylation of its substrates, which can be measured as a downstream biomarker of target engagement. nih.gov The activity of this compound in cellular assays implies successful engagement with its target in a complex cellular milieu. medchemexpress.comimmunomart.com

Elucidation of this compound Binding and Inhibitory Activity on Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a unique kinase with dual roles in regulating the cell cycle and gene transcription. mdpi.comnih.gov It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and also part of the general transcription factor TFIIH, where it phosphorylates RNA polymerase II. nih.govbpsbioscience.com

In Vitro Enzyme Inhibition Kinetics of this compound on Recombinant CDK7

Similar to the evaluation against HDAC1, the inhibitory potential of this compound against CDK7 was assessed using in vitro enzyme assays with the recombinant protein. bpsbioscience.com These assays revealed that this compound inhibits CDK7 with an IC50 value of 893 nM. medchemexpress.commedchemexpress.comimmunomart.com This indicates that while it is a dual inhibitor, its potency against CDK7 is approximately 3.6-fold lower than its potency against HDAC1 in biochemical assays.

Cellular Target Engagement and Occupancy of this compound on Endogenous CDK7

Measuring target engagement in cells is crucial to confirm that an inhibitor can access and bind to its target within its native environment. For CDK7 inhibitors, cellular target engagement can be assessed by measuring the displacement of a biotinylated tracer compound or by observing the downstream effects on phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II. nih.govbioworld.com For example, studies with the covalent CDK7 inhibitor THZ1 have used biotinylated probes to confirm target binding in cell lysates and demonstrated that decreased binding occurs after pre-treatment with the unlabeled inhibitor, confirming target occupancy. nih.gov

Specific quantitative data on the cellular target engagement or occupancy of this compound on endogenous CDK7 is not detailed in the reviewed literature. Nevertheless, the compound's ability to induce biological effects in cancer cell lines, such as cell cycle arrest, suggests it effectively engages the CDK7 target in a cellular context. researchgate.netmedchemexpress.com

Analysis of this compound Selectivity Profile Against Kinase and Deacetylase Superfamilies

The selectivity of an inhibitor is a measure of its potency against its intended target(s) versus off-targets. For dual-target inhibitors, a balanced activity profile against both targets is often desired. nih.gov The selectivity of this compound is primarily defined by its potent inhibition of both HDAC1 and CDK7. medchemexpress.commedchemexpress.comimmunomart.com

Based on its in vitro IC50 values, this compound shows a preference for HDAC1 (248 nM) over CDK7 (893 nM). medchemexpress.commedchemexpress.comimmunomart.com Comprehensive screening against broader panels of the kinase and deacetylase superfamilies would be required to fully characterize its selectivity profile and identify potential off-target activities. Such broad profiling is standard practice in drug discovery to understand a compound's specificity and potential for off-target effects. thno.orgresearchgate.net While detailed selectivity panel data for this compound is not available in the public domain, the initial characterization confirms its designed dual-target nature. researchgate.net

Interactive Data Table: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Source(s) |

| Histone Deacetylase 1 (HDAC1) | 248 | medchemexpress.com, medchemexpress.com, immunomart.com |

| Cyclin-Dependent Kinase 7 (CDK7) | 893 | medchemexpress.com, medchemexpress.com, immunomart.com |

Broad-Spectrum Kinase Panel Profiling of this compound

A comprehensive broad-spectrum kinase panel profiling for this compound has not been detailed in the available scientific literature. Such profiling is a critical step in characterizating kinase inhibitors, where the compound is tested against a large number of diverse kinases to determine its selectivity. thno.orgnih.gov For dual-target inhibitors like this compound, this analysis would reveal its specificity for CDK7 over other cyclin-dependent kinases (e.g., CDK1, CDK2, CDK4, CDK6, CDK9) and other kinase families. thno.orgnih.gov While the compound was designed based on the CDK7 inhibitor THZ2, its full kinome-wide selectivity profile remains to be published.

Pan-Deacetylase Panel Profiling of this compound

Detailed pan-deacetylase panel profiling data for this compound against the full range of HDAC isozymes (Class I, II, and IV) is not present in the reviewed literature. The compound was developed using the pharmacophore of SAHA, a known pan-HDAC inhibitor, but was designed to achieve specificity for HDAC1. researchgate.netresearchgate.net A pan-deacetylase assay would quantify its inhibitory activity against other HDACs, such as HDAC2, HDAC3, and HDAC6, thereby establishing its selectivity for HDAC1. thno.org This information is essential for understanding its mechanism of action and differentiating it from non-selective inhibitors.

Assessment of Off-Target Interactions and Implications for Specificity

The assessment of off-target interactions is crucial for evaluating the specificity of a dual-target inhibitor. This compound was rationally designed to inhibit HDAC1 and CDK7, but without broad-panel screening data, its full off-target profile is not characterized. researchgate.net The design strategy, which merges pharmacophores from a selective CDK7 inhibitor and a pan-HDAC inhibitor, suggests that off-target interactions, particularly with other HDAC isoforms, are possible. researchgate.netresearchgate.net

The implications for specificity are significant; an ideal dual inhibitor would potently affect its intended targets while having minimal activity against other kinases and HDACs to reduce potential side effects and clarify its biological mechanism. thno.org The lack of published broad-panel screening data means that the precise selectivity of this compound beyond its primary targets has not been fully established. Further research, including extensive kinase and deacetylase profiling, would be required to comprehensively determine its specificity and potential off-target interactions. thno.org

Cellular and Molecular Responses Induced by Hdac1/cdk7 in 1 in Cancer Models

Impact of Hdac1/cdk7-IN-1 on Cell Proliferation and Viability

This compound exerts a powerful anti-proliferative effect on a variety of cancer cells. medchemexpress.com This is achieved through a multi-pronged approach that includes direct growth inhibition, induction of programmed cell death, and interference with the cell cycle.

This compound has been shown to inhibit the growth of a range of human cancer cell lines in a dose-dependent manner. medchemexpress.commedchemexpress.com The compound, also referred to as compound 8e in some studies, is a dual inhibitor with IC50 values of 248 nM for HDAC1 and 893 nM for CDK7. medchemexpress.commedchemexpress.comimmunomart.commedchemexpress.com Its efficacy has been demonstrated in various cancer types, including breast, lung, and colorectal cancers. medchemexpress.comresearchgate.net

Specifically, the growth of MDA-MB-231 (breast cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer) cells are all inhibited by this compound. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu The inhibitory effects of this compound are comparable to selective inhibitors of CDK7 and HDAC1 used as controls in these studies. researchgate.net

Table 1: Inhibitory Activity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Reported Effect |

|---|---|---|

| MDA-MB-231 | Breast Cancer | Growth Inhibition medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.eu |

| MCF-7 | Breast Cancer | Growth Inhibition medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.eu |

| A549 | Lung Cancer | Growth Inhibition medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.eu |

| HCT-116 | Colorectal Cancer | Growth Inhibition medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.eu |

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. medchemexpress.comresearchgate.net Studies have shown that treatment with this dual inhibitor leads to apoptosis in cancer cells, such as the HCT-116 colorectal cancer cell line. medchemexpress.comresearchgate.netmedchemexpress.com

The inhibition of HDACs can promote apoptosis through both intrinsic and extrinsic pathways. frontiersin.org For instance, HDAC inhibitors can increase the sensitivity of tumor cells to apoptosis-inducing agents like TRAIL by upregulating the expression of death receptors and downregulating anti-apoptotic proteins. frontiersin.org In some cancer models, the combination of HDAC and CDK inhibitors has been shown to synergistically induce apoptosis. nih.govoncotarget.com This is often evidenced by the cleavage of PARP, a marker for apoptosis, by activated caspases 3 and 7. nih.gov

This compound has been found to induce cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of cancer cells. medchemexpress.comresearchgate.net Specifically, in HCT-116 colorectal cancer cells, the compound was observed to cause arrest at the G2 phase of the cell cycle. researchgate.net

The dual inhibition of HDAC1 and CDK7 contributes to this effect. HDACs, particularly HDAC1 and HDAC2, play a role in cell cycle progression by suppressing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. frontiersin.org Therefore, inhibiting HDAC1 can lead to an increase in these inhibitors, resulting in G1 phase arrest. frontiersin.org Furthermore, HDAC1 knockdown has been associated with G2/M phase arrest in tumor cells. frontiersin.orgfrontiersin.org

CDK7, on the other hand, is a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, including those that drive the G1/S and G2/M transitions. nih.gov By inhibiting CDK7, this compound can prevent the activation of these cell cycle-promoting kinases, leading to cell cycle arrest. nih.gov The combined inhibition of both HDAC1 and CDK7, therefore, provides a robust mechanism for disrupting cell cycle progression in cancer cells.

In addition to its effects on proliferation and survival, this compound has been shown to hinder the migration of cancer cells. medchemexpress.com Specifically, the compound significantly impeded the migration of HCT-116 colorectal cancer cells. medchemexpress.comresearchgate.net

HDAC1 itself has been implicated in promoting the migration and invasion of various cancer cell types. researchgate.netnih.gov Overexpression of HDAC1 has been linked to increased invasion in gallbladder and breast cancer cells. researchgate.net Mechanistically, HDAC1 can regulate invasiveness by influencing the expression of matrix metalloproteinases (MMPs). nih.gov Therefore, by inhibiting HDAC1, this compound can interfere with these pro-migratory and pro-invasive pathways.

This compound Mediated Transcriptional and Epigenetic Remodeling

The dual inhibitory action of this compound on HDAC1 and CDK7 has profound consequences on the transcriptional landscape of cancer cells. researchgate.net This is because both proteins are key regulators of gene expression. researchgate.netnih.gov

Global gene expression profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides a comprehensive view of the transcriptional changes induced by a drug. thermofisher.com While specific RNA-Seq data for this compound is not yet widely published, the known functions of its targets, HDAC1 and CDK7, allow for inferred consequences.

HDAC1 is a histone deacetylase that removes acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. jci.org Its inhibition would be expected to lead to histone hyperacetylation and a more open chromatin state, potentially leading to the re-expression of silenced tumor suppressor genes. wjgnet.com

CDK7 is a component of the general transcription factor TFIIH and is essential for the initiation of transcription by RNA polymerase II. researchgate.net It phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription to begin. researchgate.net Inhibition of CDK7 can, therefore, lead to a widespread downregulation of gene expression, particularly of genes with high transcriptional activity, which are often oncogenes. nih.gov Studies on other CDK7 inhibitors have shown a global decrease in mRNA expression levels of most actively transcribed genes. nih.govamegroups.cn

Regulation of Chromatin Structure and Histone Acetylation by this compound

The dual-specificity inhibitor this compound is designed to concurrently target two key regulators of gene expression: Histone Deacetylase 1 (HDAC1) and Cyclin-Dependent Kinase 7 (CDK7). This compound's mechanism of action is rooted in its ability to modulate chromatin architecture and histone acetylation states, which are fundamental to transcriptional control.

HDAC1 is a class I histone deacetylase that removes acetyl groups from lysine (B10760008) residues on histone tails. atlasgeneticsoncology.org This enzymatic activity restores the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a more compact chromatin structure. atlasgeneticsoncology.org This condensed state is generally associated with transcriptional repression. atlasgeneticsoncology.org By inhibiting HDAC1, this compound is expected to lead to an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge on lysine residues. biorxiv.org This action reduces the electrostatic interactions between histones and DNA, resulting in a more relaxed or "open" chromatin configuration that is permissive for transcription. nih.govmdpi.com

Studies on HDAC1 have shown its crucial role in regulating the acetylation levels of various histone sites, with a notable impact on H2BK5 and H2BK11. biorxiv.org The inhibition of HDAC1 leads to increased histone acetylation, which can be observed as early as two hours after treatment. biorxiv.org Specifically, increased levels of H2BK5ac and H3K27ac are found around the transcriptional start sites (TSS) of upregulated genes following HDAC1 degradation. biorxiv.org

The simultaneous inhibition of CDK7 by this compound further influences the transcriptional landscape. CDK7 is a component of the general transcription factor TFIIH and plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). mpg.denih.gov While the primary role of CDK7 is in transcriptional regulation, its inhibition can indirectly affect the chromatin environment. For instance, CDK7 inhibition has been shown to alter the H3K27ac mark globally. encyclopedia.pub

Therefore, this compound's inhibitory action on HDAC1 directly promotes a transcriptionally active chromatin state through histone hyperacetylation. The concurrent inhibition of CDK7, while primarily affecting transcription machinery, also contributes to changes in histone marks associated with active chromatin.

Influence on RNA Polymerase II Activity and Transcriptional Elongation

This compound exerts a significant influence on transcription by targeting both HDAC1 and CDK7, which are pivotal in regulating the activity of RNA Polymerase II (Pol II) and the process of transcriptional elongation.

CDK7 is a key kinase that phosphorylates the C-terminal domain (CTD) of Pol II, specifically at serine-5 (Ser5) and serine-7 (Ser7). mpg.devanderbilt.edu This phosphorylation is a critical step for transcription initiation and promoter escape. nih.govvanderbilt.edu Inhibition of CDK7 activity leads to the retention of Pol II at gene promoters, thereby decreasing the initiation of transcription and causing a global downregulation of transcript synthesis. mpg.denih.gov Studies using specific CDK7 inhibitors have shown that this leads to a rapid release of Pol II from the promoter without the normal pausing, which can affect the rate of elongation along the entire gene body. vanderbilt.edu While CDK7 inhibition does not appear to directly impair elongation or termination of Pol II molecules that have already initiated transcription, it disrupts the proper release of initiation factors and the Mediator complex, which is necessary for efficient promoter escape. mpg.denih.gov

The HDAC1 component of this compound's target profile also plays a role in transcriptional elongation. Histone acetylation is strongly associated with active transcription in both promoter and coding regions, as it likely facilitates the remodeling and removal of nucleosomes during the passage of Pol II. nih.gov While histone acetylation levels are generally lower in coding regions compared to promoters, the dynamic process of acetylation and deacetylation is thought to be a key part of active transcription. biorxiv.orgnih.gov Inhibition of HDACs, including HDAC1, can therefore influence the chromatin landscape through which Pol II must travel, potentially affecting elongation dynamics. nih.gov

The dual inhibition of HDAC1 and CDK7 by this compound creates a complex regulatory effect. By inhibiting CDK7, the inhibitor directly interferes with the initiation and promoter escape of Pol II. mpg.denih.gov Simultaneously, by inhibiting HDAC1, it alters the chromatin structure, which can either facilitate or, paradoxically, in some contexts, impede the progression of the transcriptional machinery. biorxiv.org This dual action suggests that this compound can profoundly disrupt the entire transcription cycle, from initiation to elongation, leading to significant changes in gene expression.

Impact on Super-Enhancer Associated Gene Expression

The compound this compound is poised to have a significant impact on gene expression regulated by super-enhancers (SEs), particularly in cancer cells, due to its dual targeting of HDAC1 and CDK7.

Super-enhancers are large clusters of enhancers that are densely occupied by transcription factors, cofactors, and chromatin regulators, and they play a crucial role in driving the expression of genes that define cell identity and oncogenic states. nih.govaacrjournals.org These regions are characterized by high levels of histone H3 lysine 27 acetylation (H3K27ac). aacrjournals.org

The CDK7 component of the dual inhibitor is particularly relevant to SE function. CDK7 is a critical component of the transcriptional machinery that is heavily recruited to SEs. encyclopedia.pubresearchgate.net Inhibition of CDK7 has been shown to preferentially downregulate the expression of SE-associated genes. nih.govresearchgate.net For example, the CDK7 inhibitor THZ1 has demonstrated a marked reduction in Pol II occupancy at the promoter regions and gene bodies of SE-associated genes in cancer cells. nih.gov This leads to a significant decrease in the transcription of key oncogenes that are often driven by SEs, such as MYCN. nih.govresearchgate.net The selectivity of CDK7 inhibitors for SE-driven transcription is thought to be due to the high dependency of these regulatory elements on continuous transcriptional activity. nih.gov

The HDAC1-inhibitory activity of this compound also contributes to the regulation of SE-associated gene expression. While HDAC1 is generally associated with transcriptional repression, recent findings suggest a more complex role at enhancers. Paradoxically, HDAC1 appears to be necessary to maintain histone acetylation levels at critical enhancer regions, likely through a dynamic interplay with histone acetyltransferases like p300. biorxiv.org Rapid degradation of HDAC1 has been linked to decreased acetylation of super-enhancers, which in turn is associated with the downregulation of the most strongly affected genes. biorxiv.org

Therefore, the combined inhibition of CDK7 and HDAC1 by this compound is expected to create a potent, multi-faceted disruption of SE function. The inhibition of CDK7 directly curtails the transcriptional amplification driven by SEs, while the inhibition of HDAC1 may further destabilize the epigenetic landscape of these crucial regulatory regions. This dual-pronged attack on super-enhancers makes this compound a potentially effective agent against cancers that are dependent on SE-driven oncogenes.

Modulation of Key Signaling Pathways by this compound

Effects on Oncogenic Signaling Cascades (e.g., MYC, STAT3, Hedgehog pathway)

By targeting HDAC1 and CDK7, this compound is positioned to interfere with several critical oncogenic signaling pathways that are frequently dysregulated in cancer.

MYC Pathway: The MYC family of oncoproteins are potent transcription factors that drive cell proliferation and are often deregulated in cancer through mechanisms such as gene amplification. nih.govnih.gov The expression of MYC itself is often controlled by super-enhancers, making it highly sensitive to CDK7 inhibition. nih.govresearchgate.net Treatment with the CDK7 inhibitor THZ1 has been shown to downregulate MYCN expression and suppress the global transcriptional amplification driven by this oncoprotein. nih.gov Furthermore, HDAC1 has been implicated in the regulation of MYC stability and activity. nih.gov Therefore, the dual inhibition of CDK7 and HDAC1 by this compound is expected to potently suppress MYC-driven oncogenesis by reducing its expression and potentially its function.

Hedgehog (Hh) Pathway: The Hedgehog signaling pathway plays a significant role in development and its aberrant activation is implicated in various cancers. The transcription factors GLI1 and GLI2 are the ultimate effectors of this pathway. Unbiased screenings have identified the CDK7 inhibitor THZ1 as a potent suppressor of GLI1 and GLI2 transcription. researchgate.net Inhibition of CDK7, either by small molecules or genetic approaches, leads to effective inhibition of Hh-driven cancers. researchgate.net Additionally, HDAC1 can activate GLI transcription factors in a manner that is independent of the upstream SMO receptor. nih.gov This suggests that this compound could overcome resistance to SMO inhibitors by targeting these downstream components of the Hh pathway.

STAT3 Pathway: While direct evidence for the effect of a dual Hdac1/cdk7 inhibitor on the STAT3 pathway is emerging, the individual components are known to be involved. HDAC inhibitors have been shown to modulate STAT3 signaling, and CDK7 is involved in the transcriptional activation of STAT3 target genes. The interplay between these pathways suggests that this compound could also impact STAT3-mediated oncogenic signaling.

The ability of this compound to simultaneously target multiple, often interconnected, oncogenic pathways like MYC and Hedgehog highlights its potential as a broad-spectrum anticancer agent.

Activation of Tumor Suppressor Pathways (e.g., p53, p21, p27)

This compound has the potential to activate key tumor suppressor pathways by inhibiting its target proteins, HDAC1 and CDK7, which are known to repress the activity of these pathways.

p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis in response to cellular stress, including DNA damage. nih.gov The activity of p53 is tightly regulated by post-translational modifications. HDAC1 can deacetylate p53, which is a mechanism that participates in the physiological regulation of p53 activity. atlasgeneticsoncology.org Inhibition of HDAC1 can therefore lead to increased p53 acetylation and activation. Furthermore, CDK7 has been reported to phosphorylate p53, and inhibiting CDK7 can lead to an increase in p53 protein levels. frontiersin.org By inhibiting both HDAC1 and CDK7, this compound may enhance the tumor-suppressive functions of p53 through multiple mechanisms.

p21 (CDKN1A) Pathway: The cyclin-dependent kinase inhibitor p21 is a primary downstream target of p53 and a potent regulator of cell cycle progression at the G1 phase. nih.govresearchgate.net The expression of the p21 gene is repressed by HDAC1. atlasgeneticsoncology.orgnih.gov Consequently, inhibition or loss of HDAC1 leads to increased histone acetylation at the p21 promoter and transcriptional activation of the gene. nih.govembopress.org This upregulation of p21 contributes to cell cycle arrest. The activation of p53 by this compound would further induce p21 expression. researchgate.net

p27 (CDKN1B) Pathway: Similar to p21, the cyclin-dependent kinase inhibitor p27 is also negatively regulated by HDAC1. embopress.org Targeted disruption of HDAC1 results in the upregulation of p27 expression, which contributes to a reduction in cell proliferation. embopress.org The CDK inhibitor p27 has also been found to bind to the MYC oncoprotein and target it for degradation, providing another link between cell cycle control and oncogenic pathways. ki.se

Interplay with DNA Damage Response Pathways

The dual inhibitor this compound is likely to have a significant interplay with DNA Damage Response (DDR) pathways due to the critical roles of both HDAC1 and CDK7 in these processes.

HDAC1 is deeply involved in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs). embopress.orgnih.gov HDAC1 is rapidly recruited to sites of DNA damage, where it promotes the deacetylation of histones, such as H3K56. nih.gov This action is thought to facilitate DNA repair, potentially by repressing transcription at the damage site to prevent interference with the repair machinery. nih.gov Cells lacking HDAC1 are hypersensitive to DNA-damaging agents and show defects in DSB repair, especially through the non-homologous end-joining (NHEJ) pathway. nih.govfrontiersin.org By inhibiting HDAC1, this compound can impair the ability of cancer cells to repair their DNA, which could sensitize them to other DNA-damaging therapies. d-nb.infomdpi.com

CDK7, as part of the TFIIH complex, also has a role in the DDR. TFIIH is involved in nucleotide excision repair (NER), a major pathway for repairing bulky DNA lesions. While the kinase activity of CDK7 is primarily associated with transcription, its presence within the TFIIH complex links it to DNA repair processes. Inhibition of CDK7 could therefore potentially disrupt the coordination between transcription and DNA repair.

Furthermore, the activation of the p53 tumor suppressor pathway by this compound, as discussed previously, is a cornerstone of the DDR. nih.gov In response to DNA damage, p53 is activated and induces the transcription of target genes like p21, which leads to cell cycle arrest to allow time for DNA repair. frontiersin.orgresearchgate.net If the damage is irreparable, p53 can trigger apoptosis. frontiersin.org

Therefore, this compound can modulate the DDR on multiple levels. It can directly impair DNA repair mechanisms by inhibiting HDAC1, and it can enhance the signaling component of the DDR by activating the p53-p21 axis. This dual effect could be particularly detrimental to cancer cells, which often have a high level of endogenous DNA damage and are heavily reliant on their DDR pathways for survival.

Alterations in Cellular Metabolism

The dual-target inhibitor this compound is designed to concurrently block the activity of Histone Deacetylase 1 (HDAC1) and Cyclin-Dependent Kinase 7 (CDK7). Both of these enzymes are crucial regulators of cellular processes, and their inhibition can lead to significant shifts in the metabolic landscape of cancer cells. While direct studies on the metabolic consequences of this compound are emerging, the effects can be inferred from the known roles of its individual targets in cancer metabolism and the synergistic impact of their combined inhibition.

Inhibition of HDAC1 has been demonstrated to induce metabolic reprogramming in cancer cells. This includes the suppression of metabolic gene expression, leading to a reduction in glutamine uptake and catabolism, as well as impacting de novo nucleotide synthesis. biorxiv.orgnih.gov A key mechanism involves the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of glycolysis. nih.gov By affecting HIF-1α, HDAC1 inhibition can alter the rate of aerobic glycolysis, a hallmark of cancer metabolism. nih.gov

Similarly, inhibition of CDK7 has profound effects on cellular metabolism. CDK7 inhibitors have been shown to disrupt metabolic pathways, notably glycolysis and nucleotide synthesis. medchemexpress.commedchemexpress.com This is often achieved by downregulating the expression of c-MYC, a potent oncogene that orchestrates the expression of numerous metabolic enzymes. researchgate.net

The combined inhibition of HDACs and CDKs has been reported to produce synergistic effects in curbing cancer cell proliferation. acs.orgnih.govnih.govresearchgate.net Research on the dual inhibition of CDK4/6 and CDK7 has pointed towards the epigenetic modulation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in cholesterol and fatty acid metabolism. mdpi.com This suggests that a dual inhibitor like this compound could reconfigure lipid metabolism in cancer cells.

The table below summarizes the observed effects of individual and combined inhibition of HDAC and CDK on key metabolic pathways and proteins in cancer models.

| Inhibitor Target | Observed Metabolic Alteration | Key Protein/Pathway Affected | Cancer Model |

| HDAC1 | Suppression of metabolic gene expression | General metabolic genes | Lung Adenocarcinoma |

| HDAC1 | Reduced glutamine uptake and catabolism | Glutamine metabolism | Lung Adenocarcinoma |

| HDAC1 | Altered aerobic glycolysis | HIF-1α | Endometrial Cancer |

| CDK7 | Disruption of glycolysis and nucleotide synthesis | c-MYC, Glycolysis, Nucleotide Synthesis | B-cell Acute Lymphocytic Leukemia |

| HDAC and CDK4/6 (Combined) | Synergistic suppression of cell proliferation | Cell cycle and epigenetic pathways | Pancreatic Cancer |

| CDK4/6 and CDK7 (Combined) | Epigenetic modulation of cholesterol metabolism | SREBP1 | Triple-Negative Breast Cancer |

The following table details the impact of HDAC and CDK inhibition on specific metabolic enzymes and regulatory proteins.

| Inhibitor Target | Affected Protein | Effect |

| HDAC1 | HIF-1α | Expression influenced |

| CDK7 | c-MYC | Expression downregulated |

| CDK4/6 and CDK7 (Combined) | SREBP1 | Activity modulated |

Preclinical Efficacy and Pharmacological Evaluation of Hdac1/cdk7 in 1 in Disease Models

In Vitro Anti-tumor Activity of Hdac1/cdk7-IN-1

This compound, also referred to as compound 8e in some studies, has demonstrated robust inhibitory activity against a panel of human cancer cell lines in traditional 2D culture systems. researchgate.netmedchemexpress.com The compound exhibits potent dual enzymatic inhibition with IC50 values of 248 nM for HDAC1 and 893 nM for CDK7. medchemexpress.commedchemexpress.com

Research has confirmed its efficacy in various malignancies:

Breast Cancer: The compound effectively inhibits the growth of human breast cancer cell lines, including MDA-MB-231 and MCF-7. medchemexpress.commedchemexpress.comresearchgate.net

Lung Cancer: Growth inhibition has been observed in the human lung cancer cell line A549. medchemexpress.commedchemexpress.comresearchgate.net

Colorectal Cancer: this compound shows significant anti-proliferative effects against the HCT-116 human colorectal cancer cell line. medchemexpress.commedchemexpress.comresearchgate.net Mechanistic studies in HCT-116 cells revealed that the compound induces cell cycle arrest at the G2 phase and promotes apoptosis. researchgate.netchemistryviews.org Furthermore, it has been shown to significantly hinder the migration of these colorectal cancer cells. researchgate.netmedchemexpress.com

While direct evidence for this compound in other cancers like neuroblastoma, leukemia, and glioma is limited, studies on combining separate HDAC and CDK7 inhibitors provide a strong rationale for its potential efficacy. For instance, the combination of the HDAC inhibitor panobinostat (B1684620) and the CDK7 inhibitor THZ1 resulted in synergistic reduction of cell viability in diffuse intrinsic pontine glioma (DIPG) cell cultures. frontiersin.org Similarly, combining HDAC inhibitors with CDK inhibitors has shown promise in inducing apoptosis in neuroblastoma cells. oncotarget.com In leukemia models, dual inhibitors targeting JAK2 and HDACs have shown potent anti-proliferative activity. acs.org

Table 1: In Vitro Activity of this compound in 2D Cancer Cell Models To display the table, click on the "expand" button.

| Cell Line | Cancer Type | Effect | Reference |

| MDA-MB-231 | Breast Cancer | Growth inhibition | medchemexpress.commedchemexpress.comresearchgate.net |

| MCF-7 | Breast Cancer | Growth inhibition | medchemexpress.commedchemexpress.comresearchgate.net |

| A549 | Lung Cancer | Growth inhibition | medchemexpress.commedchemexpress.comresearchgate.net |

| HCT-116 | Colorectal Cancer | Growth inhibition, G2 phase cell cycle arrest, apoptosis, migration inhibition | researchgate.netchemistryviews.orgmedchemexpress.commedchemexpress.com |

Efficacy in 3D Spheroid and Organoid Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the tumor microenvironment compared to 2D cultures. researchgate.net These models are increasingly used to test the efficacy of novel cancer therapeutics.

Currently, specific research data detailing the efficacy of this compound in 3D spheroid or organoid models of any malignancy has not been reported in publicly available literature. However, the combination of other HDAC inhibitors with chemotherapy or targeted agents has been evaluated in 3D models. For example, the class I HDAC inhibitor entinostat (B1683978) has been tested in 3D models of small cell lung cancer. frontiersin.org The cytotoxic and cytostatic actions of domatinostat, a dual inhibitor of class I HDACs and LSD1, were demonstrated in 3D atypical teratoid rhabdoid tumor (ATRT) scaffold models. frontiersin.org These studies underscore the utility of 3D models for evaluating epigenetic drugs and suggest a potential area for future investigation of this compound.

In Vivo Efficacy Studies of this compound in Animal Models

Preclinical evaluation in animal models is a critical step in drug development. Studies on this compound have reported that the compound exhibits notable anti-tumor effects in vivo. researchgate.net However, detailed public data from these xenograft studies, such as specific tumor growth inhibition rates or survival curves, are limited.

The broader strategy of dual HDAC and CDK inhibition has shown promise in various xenograft models.

A dual inhibitor of HDAC1/2 and CDK2 demonstrated significant tumor growth inhibition in vivo. medchemexpress.com

The combination of the HDAC inhibitor quisinostat (B1680408) and the pan-CDK inhibitor flavopiridol (B1662207) effectively induced tumor regression in a patient-derived xenograft (PDX) model of cutaneous melanoma. oncotarget.com

In small cell lung cancer, combining the HDAC inhibitor entinostat with cisplatin (B142131) significantly decreased tumor growth in a xenograft model. frontiersin.org

The CDK7 inhibitor THZ1 significantly improved survival in a systemic multiple myeloma xenograft model. mednexus.org

Table 2: Summary of In Vivo Efficacy for Dual HDAC/CDK Inhibition Strategies To display the table, click on the "expand" button.

| Model | Cancer Type | Compound(s) | Key Findings | Reference |

| Xenograft | Not specified | This compound | Notable anti-tumor effects reported (details limited) | researchgate.net |

| PDX Model | Cutaneous Melanoma | Quisinostat (HDACi) + Flavopiridol (pan-CDKi) | Effective tumor regression | oncotarget.com |

| Xenograft | Small Cell Lung Cancer | Entinostat (HDACi) + Cisplatin | Significant decrease in tumor growth | frontiersin.org |

| Xenograft | Multiple Myeloma | THZ1 (CDK7i) | Significant improvement in survival | mednexus.org |

Anti-tumor Activity in Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) can faithfully recapitulate human cancer development and are valuable for preclinical drug testing. nih.gov

There is currently no publicly available research on the efficacy of the specific dual inhibitor this compound in any GEMM. The utility of GEMMs for testing related inhibitors has been demonstrated. For instance, the HDAC inhibitor panobinostat was shown to reduce tumor growth in genetically engineered mouse models of DIPG. frontiersin.org In a Vk*MYC transgenic mouse model of multiple myeloma, the CDK2/7/9 inhibitor SNS-032 showed partial activity, highlighting the potential of targeting CDK7 in this context. nih.gov

Mechanisms of Resistance to this compound and Strategies to Overcome Them

As with most targeted therapies, the potential for cancer cells to develop resistance to this compound is a significant consideration. While specific resistance mechanisms to this dual inhibitor have not yet been elucidated, insights can be drawn from studies on individual HDAC and CDK7 inhibitors.

Potential mechanisms of resistance may include:

Activation of Pro-Survival Pathways: Treatment with HDAC inhibitors can sometimes lead to the activation of pro-survival signaling pathways as a compensatory response. For example, HDAC inhibition can induce the NF-κB pathway, which can counteract the inhibitor's lethal effects. researchgate.netnih.gov This suggests that even with a dual-target inhibitor, cells might find alternative survival routes.

Upregulation of Drug Efflux Pumps: A common mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. This has been observed as a resistance mechanism to the CDK7 inhibitor THZ1. nih.gov

Alterations in Target Pathways: Resistance to CDK4/6 inhibitors has been associated with the amplification and overexpression of CDK7. e-century.usspandidos-publications.com While this compound directly targets CDK7, it is conceivable that further alterations in the cell cycle machinery or downstream pathways could emerge to bypass the dual blockade.

Strategies to overcome such potential resistance are likely to involve combination therapies. Since this compound already combines two distinct inhibitory functions, further strategies might include combining it with agents that target potential escape pathways, such as inhibitors of the PI3K-AKT-mTOR pathway or other key survival signaling nodes. spandidos-publications.com The synergistic effects observed when combining HDAC inhibitors with other agents like PI3K inhibitors in vivo support this approach. frontiersin.org

Identification of Acquired Resistance Mechanisms (e.g., ABC transporters, compensatory pathways)

The development of resistance to targeted cancer therapies is a significant clinical challenge. While specific research on acquired resistance to the dual HDAC1/CDK7 inhibitor, this compound, is still emerging, insights can be drawn from studies on individual HDAC and CDK7 inhibitors.

A primary mechanism of resistance to several targeted therapies, including CDK7 inhibitors like THZ1, is the upregulation of ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters function as efflux pumps, actively removing the drug from the cancer cell and reducing its intracellular concentration to sub-therapeutic levels. nih.gov For instance, studies have shown that upregulation of ABCB1 (also known as P-glycoprotein) can confer resistance to both the CDK7 inhibitors THZ1 and ICEC0942. nih.gov Similarly, increased expression of ABCG2 has been identified as a resistance mechanism for THZ1. nih.govpnas.org It is plausible that similar ABC transporter-mediated efflux could contribute to acquired resistance to this compound.

Compensatory signaling pathways also play a crucial role in the development of drug resistance. Cancer cells can adapt to the inhibition of one pathway by upregulating parallel or downstream pathways to maintain their proliferation and survival. For HDAC inhibitors, one identified compensatory response is the activation of the NF-κB pathway. frontiersin.org In the context of CDK7 inhibition, resistance can emerge through various mechanisms that bypass the need for CDK7 activity. researchgate.net These can include loss of the tumor suppressor protein Rb, reactivation of CDK2, or upregulation of the CDK9 kinase domain. researchgate.net Given that this compound targets both HDAC1 and CDK7, the landscape of resistance could be complex, potentially involving a combination of these mechanisms or the emergence of novel adaptations.

Furthermore, the genetic background of the tumor, such as the mutational status of TP53, can influence the initial response and subsequent development of resistance to CDK inhibitors. researchgate.net In glioma stem cells, the p53 status has been shown to dictate the cellular response to the loss of HDAC1, suggesting that p53-mutant cells may have different susceptibility and resistance profiles. jci.org

| Potential Resistance Mechanism | Description | Associated Inhibitor Class |

| ABC Transporter Upregulation | Increased expression of efflux pumps (e.g., ABCB1, ABCG2) that actively remove the drug from the cell. nih.govpnas.org | CDK7 Inhibitors |

| Compensatory Pathway Activation | Upregulation of alternative signaling pathways (e.g., NF-κB) to bypass the inhibited targets. frontiersin.org | HDAC Inhibitors |

| Alterations in Cell Cycle Regulation | Loss of Rb protein, reactivation of CDK2, or upregulation of CDK9 to overcome cell cycle arrest. researchgate.net | CDK Inhibitors |

| Genetic Context | Pre-existing mutations (e.g., TP53) that influence the cellular response to the inhibitor. researchgate.netjci.org | CDK Inhibitors, HDAC Inhibitors |

Development of Combination Strategies to Circumvent Resistance

To overcome or prevent the emergence of resistance to this compound, combination therapy represents a promising strategy. By targeting multiple, non-overlapping pathways simultaneously, combination approaches can create a more robust anti-cancer effect and reduce the likelihood of resistance.

Combining this compound with inhibitors of the resistance-mediating ABC transporters could restore or enhance its efficacy. For example, the use of ABCB1 inhibitors like verapamil (B1683045) or tariquidar (B1662512) has been shown to re-sensitize resistant cells to CDK7 inhibitors. nih.gov

Given that both HDAC and CDK inhibitors can induce apoptosis, combining this compound with agents that target other aspects of the apoptotic machinery could be synergistic. For instance, combining CDK7 inhibitors with BCL2 inhibitors has shown efficacy in preclinical models. nih.gov Similarly, combining HDAC inhibitors with EGFR inhibitors has been explored to overcome resistance in non-small cell lung cancer, an effect partly mediated by the downregulation of c-Met. cancerbiomed.org

Furthermore, targeting parallel survival pathways is a key strategy. The combination of CDK7 inhibitors with BET inhibitors has demonstrated synergistic effects in suppressing Hh-driven cancers that are resistant to smoothened antagonists. pnas.org For HDAC inhibitors, combination with other epigenetic modifiers, such as DNA methylation inhibitors, is an area of active investigation. scientificarchives.com

The principle of dual inhibition, as embodied by this compound itself, is a strategy to preemptively address resistance. By inhibiting two distinct and critical cancer targets, such dual-inhibitors may have a higher barrier to the development of resistance compared to single-target agents. acs.org

| Combination Strategy | Rationale | Supporting Evidence |

| ABC Transporter Inhibitors | To block the efflux of this compound from cancer cells, thereby increasing its intracellular concentration and efficacy. nih.gov | Verapamil and tariquidar reversed CDK7 inhibitor resistance. nih.gov |

| Apoptosis Inducers (e.g., BCL2 inhibitors) | To enhance the pro-apoptotic effects of this compound by targeting different components of the cell death pathway. nih.gov | Combination of CDK7 inhibitors with BCL2 inhibitors showed efficacy in model systems. nih.gov |

| Inhibitors of Parallel Survival Pathways (e.g., BET inhibitors, EGFR inhibitors) | To block compensatory signaling pathways that could be activated in response to HDAC1/CDK7 inhibition. pnas.orgcancerbiomed.org | CDK7i + BETi were synergistic in Hh-driven cancers. pnas.org HDACi + EGFRi overcame resistance in NSCLC. cancerbiomed.org |

| Other Epigenetic Modifiers (e.g., DNA methylation inhibitors) | To achieve a more comprehensive blockade of epigenetic dysregulation in cancer. scientificarchives.com | Combining HDAC inhibitors with DNA methylation inhibitors is a suggested therapeutic possibility. scientificarchives.com |

Pharmacodynamic Biomarkers for this compound Activity

Identification of Cellular Biomarkers Reflecting this compound Target Engagement

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is interacting with its intended target and eliciting a biological response. For a dual inhibitor like this compound, biomarkers would ideally reflect the engagement of both HDAC1 and CDK7.

For the HDAC1 component, a direct and well-established biomarker of target engagement is the acetylation status of its substrates. Increased acetylation of histones, such as H3 and H4, is a hallmark of HDAC inhibitor activity. scientificarchives.com Non-histone proteins are also substrates for HDAC1, and changes in their acetylation could also serve as biomarkers. mdpi.com Cellular target engagement assays like NanoBRET and SplitLuc CETSA have been developed to directly measure the binding of inhibitors to HDAC1 in living cells. nih.gov

For the CDK7 component, target engagement can be assessed by measuring the phosphorylation status of its downstream substrates. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1 and CDK2. nih.gov Therefore, a decrease in the phosphorylation of CDK1 and CDK2 substrates, such as Retinoblastoma protein (Rb) and nucleophosmin (B1167650) (NPM), can indicate CDK7 inhibition. astx.com Furthermore, as CDK7 is also part of the general transcription factor TFIIH, its inhibition leads to a reduction in RNA Polymerase II phosphorylation, which can be another valuable PD biomarker. researchgate.net

Gene expression changes can also serve as robust PD biomarkers. researchgate.net Inhibition of HDAC1 can lead to the re-expression of silenced tumor suppressor genes, while CDK7 inhibition can suppress the transcription of key oncogenes. pnas.orgfrontiersin.org

| Target | Biomarker | Method of Detection |

| HDAC1 | Increased histone acetylation (e.g., H3, H4) scientificarchives.com | Western Blot, Immunohistochemistry, Mass Spectrometry |

| Increased acetylation of non-histone proteins mdpi.com | Western Blot, Mass Spectrometry | |

| Direct inhibitor binding | NanoBRET, SplitLuc CETSA nih.gov | |

| CDK7 | Decreased phosphorylation of CDK1/CDK2 substrates (e.g., p-Rb, p-NPM) astx.com | Western Blot, Immunohistochemistry |

| Decreased phosphorylation of RNA Polymerase II researchgate.net | Western Blot | |

| Dual | Changes in gene expression profiles (e.g., upregulation of tumor suppressors, downregulation of oncogenes) pnas.orgresearchgate.netfrontiersin.org | RNA-seq, qPCR |

Validation of Predictive Biomarkers for this compound Response

While PD biomarkers confirm target engagement, predictive biomarkers are needed to identify patients who are most likely to benefit from treatment with this compound. The validation of such biomarkers is a critical step in the clinical development of the compound.

For HDAC inhibitors, high baseline expression of HDAC1 has been associated with various cancers and could potentially predict sensitivity to HDAC1-targeted therapy. frontiersin.org The expression levels of proteins involved in protein quality control systems, which are affected by HDAC inhibition, have also been suggested as potential predictive biomarkers. frontiersin.org

In the context of CDK7 inhibition, the expression levels of genes regulated by CDK7, such as the hedgehog signaling components Gli1 and Gli2, could predict response. pnas.org Tumors with a high dependency on transcriptional programs driven by CDK7 may be particularly sensitive. The expression of DEPDC1, which is correlated with CDK7 expression in gliomas, has been identified as a potential prognostic biomarker. spandidos-publications.com

Given the dual nature of this compound, a composite biomarker signature that incorporates elements related to both HDAC1 and CDK7 pathways might be the most powerful predictor of response. This could include the baseline expression levels of HDAC1 and CDK7, the mutational status of key genes like TP53, and the expression of downstream targets. researchgate.netnih.gov For instance, a study on a dual CDK9/HDAC1 inhibitor found that it was particularly effective in hematological malignancy cell lines, suggesting that tumor lineage could be a predictive factor. acs.org

The validation of these potential biomarkers will require their systematic evaluation in preclinical models and ultimately in clinical trials, correlating biomarker status with treatment outcomes.

| Potential Predictive Biomarker | Rationale | Associated Target/Pathway |

| High HDAC1 Expression | Tumors with high levels of the target may be more dependent on its activity and thus more sensitive to inhibition. frontiersin.org | HDAC1 |

| Expression of CDK7-regulated Genes (e.g., Gli1, Gli2, DEPDC1) | High expression may indicate a dependency on the CDK7-driven transcriptional program. pnas.orgspandidos-publications.com | CDK7 |

| TP53 Mutational Status | TP53 status can influence the cellular response to both HDAC and CDK inhibitors. researchgate.netjci.org | HDAC1, CDK7 |

| Tumor Lineage | Certain cancer types may be inherently more sensitive to the dual inhibition of HDAC1 and CDK7. acs.org | Dual |

| Expression of Protein Quality Control Genes | HDAC inhibition can impact protein homeostasis, and the status of these pathways may predict sensitivity. frontiersin.org | HDAC1 |

Synergistic and Additive Effects of Hdac1/cdk7 in 1 in Combination Therapies

Combination with Conventional Chemotherapy Agents

The combination of HDAC inhibitors with conventional chemotherapy has been shown to produce synergistic antitumor effects. nih.gov HDAC inhibitors can induce a more open chromatin structure, making DNA more accessible to DNA-damaging chemotherapeutic agents. mdpi.comnih.gov For a dual inhibitor like Hdac1/cdk7-IN-1, this effect would be complemented by the cell cycle arrest induced by CDK7 inhibition.

Potential Synergistic Interactions with this compound:

| Chemotherapy Class | Potential Synergistic Effect with this compound |

| DNA Damaging Agents | Enhanced DNA damage and apoptosis due to relaxed chromatin (HDAC1 inhibition) and stalled cell cycle progression (CDK7 inhibition), preventing DNA repair. nih.gov |

| Topoisomerase Inhibitors | Increased efficacy as HDAC1 inhibition can lead to greater accessibility of topoisomerase to DNA, while CDK7 inhibition can trap cells in a state where they are more vulnerable to the effects of these inhibitors. mdpi.comnih.gov |

| Antimetabolites | Synergistic cell killing by disrupting DNA replication and repair through different but complementary mechanisms. |

Combination with Targeted Therapies (e.g., PARP inhibitors, PI3K inhibitors, BET inhibitors)

Combining this compound with other targeted therapies could offer a powerful approach to counteract resistance and enhance cell death in cancer cells.

PARP Inhibitors: HDAC inhibitors have been shown to downregulate DNA repair proteins, creating a "BRCAness" phenotype that sensitizes cancer cells to PARP inhibitors. The addition of CDK7 inhibition could further potentiate this effect by suppressing the transcription of genes involved in DNA repair pathways.

PI3K Inhibitors: Dual inhibition of HDAC and PI3K pathways has demonstrated synergistic effects in various cancers. nih.gov The rationale is that both pathways are critical for cancer cell survival and proliferation, and their simultaneous blockade can lead to a more profound anti-cancer effect.

BET Inhibitors: The combination of HDAC and BET inhibitors has shown synergy in preclinical models. Both classes of drugs are epigenetic modulators that can affect the expression of key oncogenes. Their combined use can lead to a more comprehensive shutdown of oncogenic transcriptional programs.

Table of Potential Synergies with Targeted Therapies:

| Targeted Therapy | Preclinical Evidence of Synergy with HDAC/CDK Inhibition |

| PARP Inhibitors | Synergistic cell killing in various cancer models. |

| PI3K Inhibitors | Enhanced apoptosis and inhibition of tumor growth. nih.gov |

| BET Inhibitors | Synergistic anti-proliferative and pro-apoptotic effects. |

This compound in Combination with Immunotherapy Agents

Epigenetic modulation by HDAC inhibitors can enhance the efficacy of immunotherapy. nih.govoncotarget.com HDAC inhibitors can increase the expression of major histocompatibility complex (MHC) molecules and tumor-associated antigens on cancer cells, making them more visible to the immune system. oncotarget.com They can also modulate the tumor microenvironment to be more favorable for an anti-tumor immune response. nih.gov

The CDK7 inhibitory component of this compound could further contribute to this synergy by affecting the transcription of immunosuppressive factors. The combination of a dual HDAC1/CDK7 inhibitor with immune checkpoint inhibitors, for instance, could lead to a more robust and durable anti-tumor immune response. mdpi.comnih.gov

Mechanistic Basis of Synergistic Interactions with this compound

The synergistic potential of this compound in combination therapies stems from its dual mechanism of action, which can simultaneously impact multiple core cellular processes that are often dysregulated in cancer.

Key Mechanistic Pillars of Synergy:

Enhanced Apoptosis: The combination of this compound with other agents can push cancer cells past the apoptotic threshold. For example, while a chemotherapy agent might induce DNA damage, the inhibition of DNA repair mechanisms by this compound can ensure that this damage leads to cell death. Studies combining separate HDAC and CDK inhibitors have demonstrated synergistic induction of apoptosis. nih.govnih.gov

Overcoming Drug Resistance: Cancer cells can develop resistance to single-agent therapies through various mechanisms. By targeting two distinct and critical pathways, this compound, when used in combination, can make it more difficult for cancer cells to develop resistance. For instance, resistance to targeted therapies often involves transcriptional reprogramming, a process that can be inhibited by the CDK7 component of this compound. mit.edu

Cell Cycle Control and Transcriptional Regulation: The profound impact of this compound on both the cell cycle and the transcriptional machinery of cancer cells is a central element of its synergistic potential. By arresting the cell cycle, it can sensitize cells to agents that are most effective during specific cell cycle phases. Simultaneously, by modulating gene expression, it can suppress survival pathways and enhance the expression of genes that promote cell death.

Advanced Research Methodologies and Future Directions in Hdac1/cdk7 in 1 Research

Application of Omics Technologies in Hdac1/cdk7-IN-1 Research

The multifaceted nature of this compound's targets necessitates a comprehensive approach to understanding its cellular impact. Omics technologies, which provide a global view of molecular changes, are crucial in this endeavor. nih.govcambridgeconsultants.com

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the proteome of cancer cells upon treatment with this compound. rsc.org This can reveal downstream effector proteins and pathways modulated by the dual inhibition of HDAC1 and CDK7. For instance, proteomics can be used to assess the acetylation status of both histone and non-histone proteins, a direct consequence of HDAC1 inhibition. nih.gov

Metabolomics: By analyzing the complete set of metabolites in a cell, metabolomics can shed light on how this compound alters cellular metabolism. rsc.org Given the role of both HDACs and CDKs in regulating metabolic pathways, this approach can uncover novel mechanisms of action and potential biomarkers of response.

ChIP-seq (Chromatin Immunoprecipitation Sequencing): This powerful technique is instrumental in elucidating the genome-wide effects of this compound on chromatin structure and gene regulation. frontiersin.org By mapping the binding sites of HDAC1 and the phosphorylation targets of CDK7 on a genomic scale, ChIP-seq can identify the specific genes and regulatory elements directly affected by the inhibitor. frontiersin.org This can provide insights into how the compound orchestrates changes in gene expression to induce apoptosis and inhibit cancer cell migration. researchgate.net

Table 1: Application of Omics Technologies in this compound Research

| Technology | Application | Potential Insights |

|---|---|---|

| Proteomics | Quantify changes in protein expression and post-translational modifications. | Identification of downstream effector pathways and validation of target engagement. |

| Metabolomics | Profile alterations in cellular metabolism. | Understanding the metabolic reprogramming induced by the inhibitor. |

| ChIP-seq | Map genome-wide protein-DNA interactions. | Elucidation of direct gene targets and regulatory mechanisms. |

Structural Biology Approaches for this compound Target Complexes

Understanding the precise molecular interactions between this compound and its target proteins is fundamental for rational drug design and the development of more potent and selective analogs. conceptlifesciences.com Structural biology techniques are indispensable for visualizing these interactions at an atomic level. creative-biostructure.com

X-ray Crystallography: This technique has been the cornerstone of structural biology, providing high-resolution three-dimensional structures of protein-ligand complexes. creative-biostructure.com Obtaining crystal structures of HDAC1 and CDK7 in complex with this compound would reveal the specific binding mode, key amino acid residues involved in the interaction, and any conformational changes induced upon binding. conceptlifesciences.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.govnanoimagingservices.com This technique could be employed to study the structure of the full CDK-activating kinase (CAK) complex (composed of CDK7, Cyclin H, and MAT1) bound to this compound, providing a more comprehensive understanding of its inhibitory mechanism in a native-like context. osti.gov Cryo-EM can also capture different conformational states of the complex, offering insights into its dynamics. nih.gov

Development of this compound Analogs for Enhanced Preclinical Efficacy or Selectivity

The initial discovery of this compound provides a scaffold for the development of improved second-generation inhibitors. researchgate.net The goal is to synthesize analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Structure-activity relationship (SAR) studies, guided by the structural insights from X-ray crystallography and cryo-EM, are central to this process. semanticscholar.org By systematically modifying the chemical structure of this compound, researchers can explore how different functional groups impact its binding affinity and selectivity for HDAC1 and CDK7 over other related kinases and deacetylases. mdpi.com The development of analogs could also aim to improve properties such as oral bioavailability, which is a critical factor for clinical translation. nih.gov

Investigation of this compound in Other Disease Contexts Beyond Oncology

While the primary focus of this compound has been on cancer, the biological roles of its targets suggest potential applications in other diseases.

Neurodegenerative Diseases: Aberrant HDAC activity is implicated in the pathology of neurodegenerative disorders like Alzheimer's and Huntington's disease. patsnap.com HDAC inhibitors have shown neuroprotective effects in preclinical models. nih.gov The role of CDK5, a kinase related to CDK7, is also well-established in neurodegeneration. acs.orgmdpi.com Given these connections, it is plausible that a dual inhibitor like this compound could have therapeutic potential in this area, warranting further investigation.

Unexplored Biological Questions and Therapeutic Opportunities for this compound

The dual inhibition of HDAC1 and CDK7 opens up several intriguing biological questions and potential therapeutic avenues that remain to be explored.

Synergistic Effects: A key question is whether the simultaneous inhibition of HDAC1 and CDK7 leads to synergistic or additive anti-cancer effects. Understanding the interplay between these two pathways is crucial for optimizing therapeutic strategies.

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound is critical for its long-term clinical success. This could involve identifying compensatory signaling pathways that are activated in response to treatment.

Combination Therapies: Exploring the efficacy of this compound in combination with other anti-cancer agents could lead to more effective treatment regimens. oncotarget.com For instance, combining it with immunotherapy or other targeted therapies could overcome resistance and improve patient outcomes. researchgate.net

Tumor Microenvironment: The impact of this compound on the tumor microenvironment, including immune cells, fibroblasts, and the extracellular matrix, is an important area for future research.

Methodological Advancements for this compound Research

Continued progress in this compound research will be facilitated by the development of novel assay technologies.

High-Throughput Screening Assays: The development of robust and sensitive high-throughput screening (HTS) assays is essential for identifying and optimizing new analogs of this compound. nih.gov Fluorescence-based assays, for example, can be used to measure the enzymatic activity of HDAC1 and CDK7 in the presence of inhibitors. bmglabtech.com

Target Engagement Assays: Cellular assays that can confirm the engagement of this compound with its targets in living cells are crucial for validating its mechanism of action. drugtargetreview.com This can involve techniques like cellular thermal shift assays (CETSA) or the use of fluorescently labeled probes.

Advanced Imaging Techniques: High-content imaging and other advanced microscopy techniques can be used to visualize the cellular effects of this compound in real-time, providing spatial and temporal information about its impact on cell morphology, protein localization, and cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.